3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
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Overview
Description
3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring fused with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridin-2-amine.
Formation of Imidazo[1,2-a]pyridine: Pyridin-2-amine undergoes cyclization with a suitable reagent to form the imidazo[1,2-a]pyridine core.
Chlorination: The imidazo[1,2-a]pyridine core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Propenoic Acid Addition: The chlorinated imidazo[1,2-a]pyridine is then reacted with an appropriate propenoic acid derivative under basic conditions to yield the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in optoelectronic devices due to its unique electronic properties.
Biological Research: It is used as a probe in biological assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses
Comparison with Similar Compounds
Similar Compounds
2-Chloroimidazo[1,2-a]pyridine: Lacks the propenoic acid moiety but shares the imidazo[1,2-a]pyridine core.
3-(2-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid: Similar structure but with a bromo substituent instead of chloro.
3-(2-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid: Similar structure but with a methyl substituent instead of chloro.
Uniqueness
3-(2-Chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is unique due to its specific chloro substitution, which can influence its reactivity and interaction with biological targets, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
3-(2-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-7(4-5-9(14)15)13-6-2-1-3-8(13)12-10/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOFUPGJZDFDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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